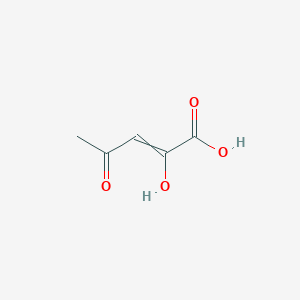
2-Hydroxy-4-oxopent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-oxopent-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
1. Building Block in Synthesis
2-Hydroxy-4-oxopent-2-enoic acid serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through various reactions, such as:
- Esterification : Reacting with alcohols to form esters.
- Aldol Condensation : Participating in reactions to form β-hydroxy ketones.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Esterification | Formation of esters with alcohols | Methyl (2Z)-2-hydroxy-4-oxopent-2-enoate |
| Aldol Condensation | Combination with aldehydes or ketones | β-Hydroxy ketones |
Biological Research Applications
1. Metabolic Pathways
Research indicates that this compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It plays a role in the bacterial degradation of phenylpropionic acids, indicating its importance in environmental microbiology.
2. Enzyme Modulation
The compound exhibits interactions with various enzymes, suggesting potential applications in drug development. Its ability to modulate enzyme activity could lead to new therapeutic targets for diseases involving metabolic dysregulation.
Case Study: Enzyme Interaction
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results showed that the compound could act as an inhibitor or activator, highlighting its potential as a lead compound for drug design.
Environmental Applications
Given its role in microbial metabolism, this compound may also find applications in bioremediation processes. Its ability to facilitate the breakdown of pollutants makes it a candidate for environmental cleanup strategies.
Eigenschaften
CAS-Nummer |
160428-94-4 |
|---|---|
Molekularformel |
C5H6O4 |
Molekulargewicht |
130.1 g/mol |
IUPAC-Name |
2-hydroxy-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2,7H,1H3,(H,8,9) |
InChI-Schlüssel |
KRVSJZNRBRLLBG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C(=O)O)O |
Kanonische SMILES |
CC(=O)C=C(C(=O)O)O |
Synonyme |
2-Pentenoic acid, 2-hydroxy-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















